2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound with a molecular formula of C29H24Br2N2O. This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine) and various functional groups, making it a versatile molecule in chemical research and industrial applications .
Preparation Methods
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes halogenation, amination, and esterification reactions. For instance, the compound can be synthesized by reacting 2,4-dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenol with 2-bromobenzoic acid under specific conditions . Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its complex structure and reactivity.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its specific combination of halogen atoms and functional groups. Similar compounds include:
- 2,4-Dibromo-6-chlorophenol
- 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride
- 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenol
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C22H13Br3Cl2N2O4 |
---|---|
Molecular Weight |
680.0 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H13Br3Cl2N2O4/c23-13-7-12(10-28-29-20(30)11-32-19-6-5-14(26)9-18(19)27)21(17(25)8-13)33-22(31)15-3-1-2-4-16(15)24/h1-10H,11H2,(H,29,30)/b28-10+ |
InChI Key |
HXTZJWADQYMSGX-ORBVJSQLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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